
(2R)-2-methyloxolane
Übersicht
Beschreibung
(2R)-2-Methyloxolane is a chiral organic compound belonging to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a methyl group attached to the second carbon atom in the oxolane ring, specifically in the ®-configuration. It is known for its applications in various chemical reactions and its role as a solvent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2R)-2-Methyloxolane can be synthesized through several methods. One common approach involves the cyclization of 2-methyl-1,4-butanediol under acidic conditions. This reaction typically employs sulfuric acid or p-toluenesulfonic acid as a catalyst, leading to the formation of the oxolane ring.
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of 2-methylfuran. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The hydrogenation reaction converts the furan ring into an oxolane ring, yielding this compound.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-2-Methyloxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-1,4-butanediol using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-methyltetrahydrofuran using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom in the oxolane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: 2-Methyl-1,4-butanediol.
Reduction: 2-Methyltetrahydrofuran.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Methyloxolane has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving cyclic ethers.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving chiral molecules.
Industry: this compound is used in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-2-methyloxolane involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution and interaction of reactants in chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and stability. The specific molecular targets and pathways depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran: A similar cyclic ether but without the methyl group.
2-Methyltetrahydrofuran: A reduced form of (2R)-2-methyloxolane with a fully saturated ring.
2-Methylfuran: The precursor to this compound in industrial synthesis.
Uniqueness: this compound is unique due to its chiral nature and the presence of the methyl group, which imparts distinct chemical and physical properties. Its ability to participate in stereoselective reactions makes it valuable in the synthesis of chiral pharmaceuticals and other compounds.
Eigenschaften
IUPAC Name |
(2R)-2-methyloxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUJQDFVADABEY-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348924 | |
| Record name | UNII-ON97759P67 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63798-13-0 | |
| Record name | 2-Methyltetrahydrofuran, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063798130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-ON97759P67 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLTETRAHYDROFURAN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON97759P67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


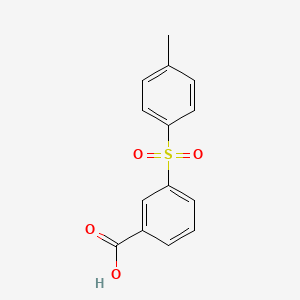
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl]-1H-indole](/img/structure/B3055215.png)
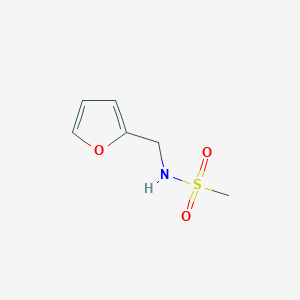
![1H-Isoindole-1,3(2H)-dione, 2-[(4-ethenylphenyl)methyl]-](/img/structure/B3055219.png)

![4-{[(4-Nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B3055223.png)

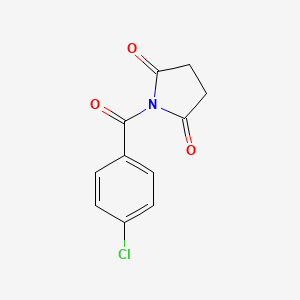
![Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3055227.png)
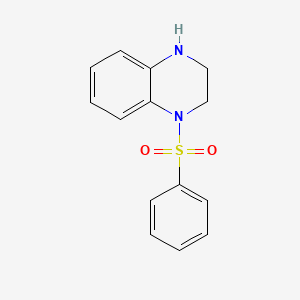
![1,2,6,7-Tetrahydrocyclohepta[fg]acenaphthylene-5,8-dione](/img/structure/B3055229.png)

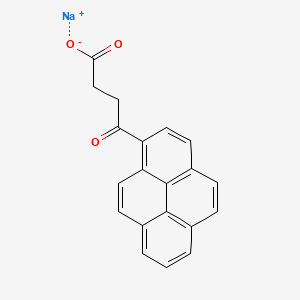
![2-[2-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3055235.png)
